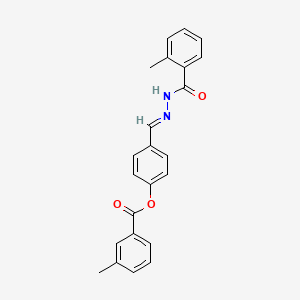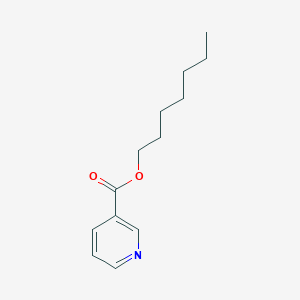
4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C23H20N2O3 and a molecular weight of 372.427 g/mol . This compound is characterized by its unique structure, which includes a carbohydrazonoyl group and two methylbenzoyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves the reaction of 2-methylbenzoyl chloride with carbohydrazide, followed by the reaction with 3-methylbenzoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane
Chemical Reactions Analysis
4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbohydrazonoyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The carbohydrazonoyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate include:
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Another similar compound with variations in the methylbenzoyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
769146-41-0 |
|---|---|
Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H20N2O3/c1-16-6-5-8-19(14-16)23(27)28-20-12-10-18(11-13-20)15-24-25-22(26)21-9-4-3-7-17(21)2/h3-15H,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
KDZPXMZDDSICNN-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010241.png)



![4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B12010271.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)



![[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12010303.png)

![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010314.png)


